molecular formula C24H34N4O4S B2685739 2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide CAS No. 942035-28-1

2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide

Cat. No.: B2685739
CAS No.: 942035-28-1
M. Wt: 474.62
InChI Key: HPDJGUNTNWXWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 2,4-dioxo-3,4-dihydrothienopyrimidin core. Key structural features include:

  • N,N-diethylacetamide group: A common moiety in bioactive molecules, known to influence solubility and receptor interactions .
  • Cyclohexyl-pyrrolidine substituent: A bulky, lipophilic group that may enhance target binding or metabolic stability.
  • Thienopyrimidine scaffold: A heterocyclic system observed in compounds with diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

2-[2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4S/c1-3-25(4-2)20(29)16-27-19-11-14-33-21(19)23(31)28(24(27)32)15-17-7-9-18(10-8-17)22(30)26-12-5-6-13-26/h11,14,17-18H,3-10,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDJGUNTNWXWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCCC4)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide is a novel pyrimidine derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core.
  • A pyrrolidine moiety attached to a cyclohexyl group.
  • A diethylacetamide functional group.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
  • Modulation of Gene Expression : It interacts with transcription factors like NF-kappa-B and AP-1, influencing inflammatory responses and immune regulation .
  • Cell Cycle Regulation : The compound may repress CDKN1A (a cyclin-dependent kinase inhibitor), thereby disrupting normal cell cycle checkpoints .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells : Exhibited IC50 values in the low micromolar range.
  • Lung Cancer Cells : Induced apoptosis as evidenced by increased caspase activity.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. It has been reported to:

  • Suppress the activation of NF-kappa-B, leading to reduced expression of pro-inflammatory cytokines.
  • Down-regulate T-cell proliferation by interacting with dendritic cells .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9862).
  • Blood-Brain Barrier Penetration : Moderate (0.5052), suggesting potential central nervous system activity.

Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy against human breast cancer cells in vitro. The results showed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Treatment Concentration (µM)Cell Viability (%)
0100
185
560
1030

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation. It was found that administration significantly reduced paw swelling and inflammatory cytokine levels.

Treatment GroupPaw Swelling (mm)
Control5.0
Compound Treatment2.0

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Properties
The compound may serve as a potential therapeutic agent for diabetic complications. Similar compounds with pyrrolidine and thienopyrimidine structures have shown significant aldose reductase inhibitory activity, which is crucial in managing diabetic neuropathy and other complications associated with diabetes . The structural resemblance to known antidiabetic drugs suggests that this compound could be developed to enhance glucose metabolism and lipid profiles.

2. Anticancer Activity
Research indicates that pyrrolidine derivatives often exhibit anticancer properties. For instance, pyrrolidine-based compounds have been studied for their ability to inhibit key signaling pathways involved in tumor progression . The thienopyrimidine component of the compound may also contribute to its potential effectiveness against various cancer types by interfering with cellular proliferation mechanisms.

3. Modulation of Gene Expression
The compound's structure allows for modifications that could lead to the development of nucleoside analogs, which are useful in gene therapy and cancer treatment by modulating gene expression . This application is particularly relevant for targeted therapies that require precise control over genetic pathways.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step chemical reactions that integrate the pyrrolidine and thienopyrimidine moieties. The process often includes cyclization reactions and the introduction of functional groups that enhance biological activity . Understanding the synthesis pathway is crucial for optimizing yields and purities necessary for pharmaceutical applications.

Comparative Analysis of Related Compounds

To provide a clearer understanding of this compound's potential applications, a comparison with related compounds is essential:

Compound NameStructureKey ApplicationsReference
RanirestatRanirestatAntidiabetic agent
1-(4-Methoxyphenyl)-pyrrolidinePyrrolidineAntimicrobial activity
Thienopyrimidine derivativesThienopyrimidineAnticancer properties

Case Studies

Several case studies illustrate the efficacy of compounds related to 2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide :

  • Diabetes Management : In a study involving similar pyrrolidine derivatives, compounds demonstrated a marked reduction in fasting glucose levels in diabetic models when administered at specific dosages .
  • Cancer Treatment : Research on thienopyrimidine derivatives has shown promising results in inhibiting tumor growth in xenograft models, suggesting that modifications to include pyrrolidine could enhance these effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name/ID Core Structure Key Substituents Biological Activity/Application Key Findings Reference
Target Compound Thieno[3,2-d]pyrimidine 2,4-dioxo, cyclohexyl-pyrrolidine, N,N-diethylacetamide Hypothesized TSPO or kinase modulation Structural uniqueness may confer improved selectivity or pharmacokinetics vs. pyrazolopyrimidines. -
6b (2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide) Pyrazolo[1,5-a]pyrimidine 5,7-diethyl, 4-(2-fluoroethoxy)phenyl TSPO ligand (36x affinity vs. DPA-714) High tumor-to-brain contrast in PET imaging; fluorine-18 labeling enables clinical translation.
18F-VUIIS1008 Pyrazolo[1,5-a]pyrimidine Similar to 6b with fluorine-18 label TSPO PET imaging in glioma Demonstrated negligible accumulation in normal brain, robust tumor uptake.
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine 4-oxo, phenyl, chloro-methylphenyl Unknown (supplier data) Structural similarity highlights the acetamide group's versatility in drug design.
2-Cyano-N,N-diethylacetamide Acetamide derivative Cyano group Intermediate for Entacapone synthesis Role in synthesizing COMT inhibitors and fluorophores underscores its chemical utility.

Key Comparisons

Core Scaffold Differences: The pyrazolopyrimidine core in 6b and 18F-VUIIS1008 is associated with high TSPO affinity and imaging efficacy . In contrast, the thienopyrimidine core in the target compound may offer distinct binding interactions due to sulfur’s electronegativity and ring aromaticity.

Substituent Impact :

  • The cyclohexyl-pyrrolidine group in the target compound introduces steric bulk and lipophilicity, which could enhance blood-brain barrier penetration or receptor selectivity compared to the fluoroethoxy-phenyl groups in 6b .
  • N,N-diethylacetamide is a conserved feature across multiple compounds, suggesting its role in stabilizing ligand-receptor interactions through hydrogen bonding or dipole effects .

Biological Activity: TSPO ligands like 6b and 18F-VUIIS1008 show promise in oncology imaging, while thienopyrimidines (e.g., ) are explored for kinase inhibition. The target compound’s activity remains speculative but could align with these pathways.

Synthetic Utility: The acetamide group’s versatility is evident in 2-cyano-N,N-diethylacetamide (), a key intermediate in Parkinson’s disease therapeutics. Similar strategies could apply to the target compound’s derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.